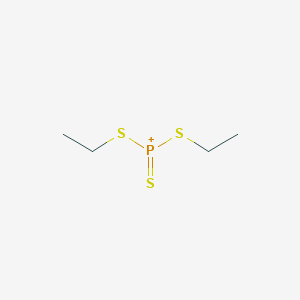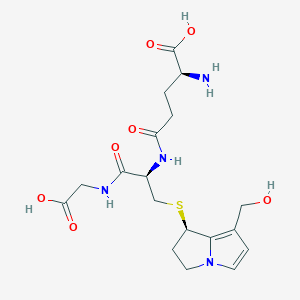![molecular formula C11H17Cl2NOS B14495752 2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride CAS No. 64118-70-3](/img/structure/B14495752.png)
2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted aromatic ring, an ethoxy group, and a sulfanyl-ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride typically involves multiple steps. One common method starts with the chlorination of 4-ethoxybenzyl alcohol to produce 3-chloro-4-ethoxybenzyl chloride. This intermediate is then reacted with thiourea to form the corresponding thiouronium salt, which is subsequently hydrolyzed to yield 3-chloro-4-ethoxybenzyl mercaptan. The final step involves the reaction of this mercaptan with ethylene diamine to produce the target compound, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic ring can undergo reduction reactions under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxyphenethylamine hydrochloride
- 2-(3-Chloro-4-methoxyphenyl)ethylamine hydrochloride
Uniqueness
2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride is unique due to the presence of both the ethoxy and sulfanyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64118-70-3 |
|---|---|
Molecular Formula |
C11H17Cl2NOS |
Molecular Weight |
282.2 g/mol |
IUPAC Name |
2-[(3-chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H16ClNOS.ClH/c1-2-14-11-4-3-9(7-10(11)12)8-15-6-5-13;/h3-4,7H,2,5-6,8,13H2,1H3;1H |
InChI Key |
MHBYXEPIUSSKEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CSCCN)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


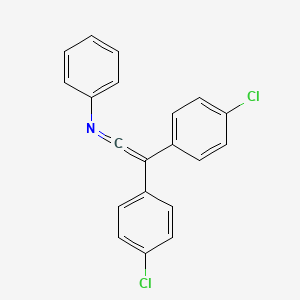
![3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole](/img/structure/B14495682.png)
![N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide](/img/structure/B14495686.png)
![2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B14495691.png)



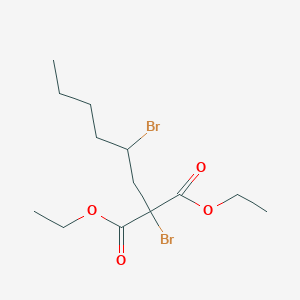
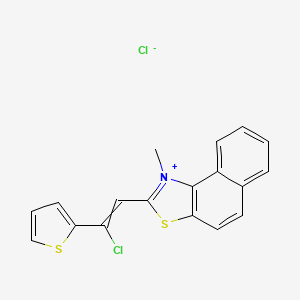
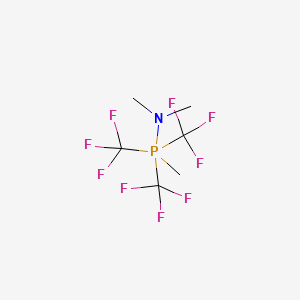

![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)
